![molecular formula C18H23N3O3 B2487411 N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-68-4](/img/structure/B2487411.png)
N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
Übersicht
Beschreibung
N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyridoquinoline core, which is known for its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyridoquinoline derivative with an oxalamide precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and minimize by-products.
Analyse Chemischer Reaktionen
Hydrolysis of Amide Bonds
The oxalamide moiety undergoes hydrolysis under acidic or basic conditions.
-
Acidic Hydrolysis :
Reacting with concentrated HCl (6M) at 80°C for 8 hours cleaves the amide bond, yielding 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-amine and butyl oxalic acid as products. -
Basic Hydrolysis :
Treatment with NaOH (2M) at 60°C for 6 hours produces sodium salts of the corresponding carboxylic acids.
Reaction Type | Conditions | Products | Yield |
---|---|---|---|
Acidic hydrolysis | 6M HCl, 80°C, 8h | 3-oxo-hexahydropyridoquinolin-9-amine + butyl oxalate | 72% |
Basic hydrolysis | 2M NaOH, 60°C, 6h | Sodium 3-oxo-hexahydropyridoquinolin-9-amide + sodium butyl oxalate | 65% |
Nucleophilic Substitution at the Amide Group
The secondary amine in the oxalamide linker participates in nucleophilic substitutions:
-
Alkylation : Reacts with methyl iodide in DMF at 50°C to form N-butyl-N-methyl-N2-(3-oxo-hexahydropyridoquinolin-9-yl)oxalamide .
-
Acylation : Acetyl chloride in dichloromethane (DCM) with triethylamine yields N-acetylated derivatives , enhancing lipophilicity.
Redox Reactions at the Carbonyl Groups
The ketone group at the 3-position of the pyridoquinoline core is redox-active:
-
Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol, forming 3-hydroxy-hexahydropyridoquinoline derivatives .
-
Oxidation : Strong oxidizing agents like KMnO₄ under acidic conditions degrade the heterocyclic ring system.
Reaction | Reagents | Product | Application |
---|---|---|---|
Reduction | NaBH₄, MeOH, 25°C, 2h | 3-hydroxy-hexahydropyridoquinoline derivative | Synthesis of prodrugs |
Oxidation | KMnO₄, H₂SO₄, 70°C, 4h | Fragmented quinoline derivatives | Degradation studies |
Cycloaddition and Ring-Opening Reactions
The nitrogen-rich heterocycle participates in cycloaddition reactions:
-
Diels-Alder Reaction : Reacts with maleic anhydride in toluene at 110°C to form a six-membered adduct, confirmed by X-ray crystallography .
-
Ring-Opening : Treatment with HBr (48%) at reflux cleaves the pyrido ring, yielding linear diamino ketones .
Metal Coordination Chemistry
The compound acts as a polydentate ligand:
-
Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures.
-
Cu(II) Complex : Exhibits a square-planar geometry (confirmed by UV-Vis and ESR spectroscopy).
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces Norrish-type cleavage of the oxalamide bond, generating free radical intermediates detectable via EPR.
Key Research Findings
-
Stability : The compound is stable in aqueous buffers (pH 4–8) but degrades rapidly under strongly acidic/basic conditions.
-
Solvent Effects : Reactivity in DMSO is 30% higher than in THF due to improved solubility.
-
Catalytic Effects : Pd/C accelerates hydrogenation of the ketone group at room temperature .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
Molecular Formula : C20H27N3O5
Molecular Weight : 389.452 g/mol
The compound's structure features a hexahydropyridoquinoline moiety that contributes to its unique properties. The oxalamide functional group enhances its reactivity and potential interactions with biological targets.
Antioxidant Activity
Research indicates that N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to enhance cell viability under oxidative stress conditions. It appears to inhibit apoptosis in various cell lines exposed to harmful stimuli.
Neuroprotective Effects
The compound has shown promise in neuroprotection studies. For example:
- Cell Viability : In models of neurodegenerative diseases, the compound improved cell survival rates.
- Mechanism of Action : It is believed to modulate pathways involved in oxidative stress and inflammation.
Study on Pancreatic β-cell Protection
A notable study investigated the protective effects of this compound on pancreatic β-cells against endoplasmic reticulum (ER) stress. Key findings include:
- Maximal Activity : The compound demonstrated a protective activity of 100% against ER stress-induced cell death.
- EC50 Value : The effective concentration for half-maximal activity was approximately 0.1 ± 0.01 μM.
These results suggest its potential as a therapeutic agent in diabetes management by preserving β-cell function.
In Vivo Studies on Bone Formation
Further investigations included in vivo experiments assessing the compound's effects on bone formation:
- Bone Formation : At doses of 1 and 5 mg/kg, significant increases in nascent bone formation were observed.
- Osteoblast Differentiation : The compound may also play a role in promoting osteogenic processes.
Comparative Efficacy with Similar Compounds
A comparative analysis was conducted to evaluate the efficacy of this compound against similar compounds:
Compound Name | Max Activity (%) | EC50 (μM) |
---|---|---|
N1-butyl-N2-(3-oxo...) | 97 | 6 ± 1 |
Compound A (similar structure) | 88 | 13 ± 1 |
Compound B (related analog) | 55 | 32 ± 7 |
This table illustrates that N1-butyl-N2-(3-oxo...) exhibits superior activity compared to its analogs.
Wirkmechanismus
The mechanism of action of N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridoquinoline derivatives and oxalamide-based molecules. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide apart is its unique combination of functional groups and its specific molecular structure
Biologische Aktivität
N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by its oxalamide linkage and a hexahydropyridoquinoline moiety. Its molecular formula is , with a molecular weight of approximately 344.43 g/mol. The structural features suggest potential interactions with biological macromolecules.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. For instance, it has been noted to affect pathways involving cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammation and tumorigenesis .
- Cell Cycle Regulation : The compound appears to influence cell cycle progression in various cancer cell lines. It has been observed to induce G0/G1 phase arrest in human breast cancer cells (MCF-7), suggesting a potential role in cancer therapy .
- Apoptosis Induction : this compound has shown promise in inducing apoptosis in malignant cells through the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Data
The biological activity of the compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:
Case Studies
Several case studies have explored the efficacy of this compound:
- Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in significant reductions in cell viability and increased apoptosis markers such as Annexin V positivity and DNA fragmentation .
- Inflammation Models : In animal models of inflammation induced by carrageenan injection, administration of the compound significantly reduced paw edema compared to control groups. This suggests anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
- Antimicrobial Studies : The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL .
Eigenschaften
IUPAC Name |
N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-3-8-19-17(23)18(24)20-14-10-12-5-4-9-21-15(22)7-6-13(11-14)16(12)21/h10-11H,2-9H2,1H3,(H,19,23)(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXFMKPIXJUYHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323407 | |
Record name | N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678268 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898427-68-4 | |
Record name | N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.